molecular formula C9H13NO2 B1350914 4-(2-Methoxyethoxy)aniline CAS No. 33311-29-4

4-(2-Methoxyethoxy)aniline

Cat. No.: B1350914
CAS No.: 33311-29-4
M. Wt: 167.2 g/mol
InChI Key: DIOBEQCFVVJJBU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)aniline can be achieved through several methods. One common route involves the reaction of p-fluoronitrobenzene with ethylene glycol methyl ether in the presence of potassium hydroxide and dimethyl sulfoxide. The reaction is carried out at 60°C overnight, resulting in the formation of the desired product with a yield of approximately 76.9% .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced under inert gas conditions to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(2-Methoxyethoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline group can form hydrogen bonds and participate in various chemical interactions, influencing the activity of enzymes and other biological molecules. The 2-methoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact more effectively with its targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(2-Methoxyethoxy)aniline
  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.2 g/mol
  • CAS Number : 33311-29-4

Structural Features :
This compound consists of an aniline core substituted with a 2-methoxyethoxy group at the para position. The methoxyethoxy side chain introduces polarity and flexibility, influencing solubility and reactivity.

Comparison with Structurally Similar Compounds

4-Methoxy-2-methylaniline

  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • Key Differences :
    • Lacks the ethoxy spacer in the side chain, reducing steric bulk.
    • Synthesized via Buchwald-Hartwig amination using NaOtBu and Pd(dppf)Cl₂ .
    • Applications: Precursor in dyes and agrochemicals .

4-(5-Chloro-2-methoxy-phenoxy)-aniline

  • Molecular Formula: C₁₃H₁₂ClNO₂
  • Molecular Weight : 249.70 g/mol
  • Key Differences: Incorporates a chlorinated phenoxy group, enhancing electrophilicity. Synthesized from 4-chloro-1-methoxy-2-(4-nitro-phenoxy)-benzene via nitro reduction . Applications: Antiproliferative agent in cancer research .

4-Methoxy-N-(2-nitrobenzylidene)-aniline

  • Molecular Formula : C₁₄H₁₂N₂O₂
  • Molecular Weight : 240.26 g/mol
  • Key Differences: Contains a nitrobenzylidene Schiff base, enabling coordination chemistry. Structural stability confirmed by X-ray diffraction (R factor = 0.052) . Applications: Potential in materials science due to crystallographic stability .

(E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol

  • Molecular Formula : C₁₆H₁₆N₂O₃
  • Molecular Weight : 284.31 g/mol
  • Key Differences: Features an ethoxy group and a phenolic hydroxyl group, enabling hydrogen bonding. Synthesized via condensation of 5-methoxysalicylaldehyde with 4-ethoxyaniline . Applications: Chelating ligands in catalysis .

3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline

  • Molecular Formula: C₁₀H₁₂F₃NO₂
  • Molecular Weight : 235.20 g/mol
  • Key Differences :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Synthesized via deprotection of tert-butyl carbamate under HCl/dioxane .
    • Applications: Key intermediate in kinase inhibitors .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications References
This compound C₉H₁₃NO₂ 167.2 2-Methoxyethoxy Catalytic hydrogenation of nitro precursors Pharmaceutical intermediates
4-Methoxy-2-methylaniline C₈H₁₁NO 137.18 Methoxy, methyl Buchwald-Hartwig amination Dyes, agrochemicals
4-(5-Chloro-2-methoxy-phenoxy)-aniline C₁₃H₁₂ClNO₂ 249.70 Chlorophenoxy, methoxy Nitro reduction Antiproliferative agents
4-Methoxy-N-(2-nitrobenzylidene)-aniline C₁₄H₁₂N₂O₂ 240.26 Nitrobenzylidene Schiff base condensation Materials science
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₂F₃NO₂ 235.20 Trifluoromethyl, 2-methoxyethoxy Carbamate deprotection Kinase inhibitors

Research Findings and Trends

  • Polar vs. Lipophilic Groups : The 2-methoxyethoxy group in this compound improves water solubility compared to methyl or trifluoromethyl derivatives, making it preferable in aqueous-phase reactions .
  • Electrophilic Reactivity : Chlorinated or nitro-substituted analogs exhibit higher electrophilicity, enabling cross-coupling reactions for complex molecule synthesis .
  • Biological Activity : Trifluoromethyl derivatives show enhanced bioactivity due to increased membrane permeability and metabolic stability .

Biological Activity

4-(2-Methoxyethoxy)aniline, also known as 2-methoxyethyl-4-aminophenol, is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H15_{15}NO2_2
  • CAS Number : 33311-29-4

The presence of the methoxyethoxy group contributes to its solubility and reactivity, making it a versatile compound for various applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways and molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It has the potential to bind to specific receptors, affecting cellular signaling processes.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Potential : Research indicates that derivatives of aniline compounds can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. A study demonstrated that related compounds could reduce the viability of cancer cells in vitro by inducing cell cycle arrest and apoptosis (Moscai et al., 2010) .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of substituted anilines, suggesting that this compound may protect neuronal cells from damage induced by oxidative stress (Chen et al., 2006) .

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of this compound's activity:

CompoundBiological ActivityNotes
2-IsopropoxyanilineLimited versatility in reactionsLacks methoxyethoxy group
4-AminophenolKnown analgesic propertiesLess soluble compared to this compound
2-Bromo-4-(2-methoxyethoxy)anilinePotential for enhanced receptor bindingBromine substitution alters reactivity

Applications in Medicinal Chemistry

The compound's unique properties make it a candidate for various applications in medicinal chemistry:

  • Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound for developing new therapeutics targeting metabolic disorders or cancers.
  • Functional Materials : The structural characteristics allow its use in creating polymers with specific electronic or optical properties, expanding its utility beyond pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methoxyethoxy)aniline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves two key steps:

Etherification : React 4-nitroaniline with 2-methoxyethyl bromide or tosylate in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours to form 4-(2-methoxyethoxy)nitrobenzene.

Reduction : Catalytically hydrogenate the nitro group using Pd/C (5–10% loading) under H₂ (50–60 psi) in ethanol at 50°C for 6–8 hours.

  • Optimization : Yield improvements (≥75%) are achieved by ensuring anhydrous conditions, inert atmosphere (N₂/Ar), and slow addition of alkylating agents to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methods :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 6.5–7.0 ppm (aromatic protons), δ 3.4–4.0 ppm (OCH₂CH₂O and NH₂).
  • HPLC-MS : Confirms purity (>98%) and molecular ion [M+H]⁺ at m/z 182.1.
  • FT-IR : N-H stretches (~3400 cm⁻¹) and C-O-C bands (~1100 cm⁻¹).
    • Data Interpretation : Compare spectra with computational predictions (e.g., DFT for NMR) and reference libraries to validate structural assignments .

Q. What safety precautions are essential when handling this compound in the lab?

  • Protocols :

  • Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact.
  • Store in amber glass under N₂ at 4°C to prevent oxidation.
  • Neutralize spills with 10% acetic acid before disposal.
    • Reference : Safety guidelines align with aromatic amine handling standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

Purity Validation : Use HPLC-MS to rule out impurities (e.g., residual nitro precursors).

Assay Standardization : Replicate studies under controlled conditions (fixed pH, temperature, cell lines).

SAR Analysis : Compare substituent effects (e.g., methoxyethoxy vs. ethoxyethoxy) using docking simulations (AutoDock Vina) to identify binding site interactions.

  • Case Study : Discrepancies in kinase inhibition assays may stem from solvent polarity effects on compound solubility .

Q. What strategies optimize the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methods :

  • Directing Groups : The -NH₂ group directs EAS to the para position, but the methoxyethoxy group may sterically hinder reactivity.
  • Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance para-selectivity in nitration or halogenation.
  • Computational Modeling : DFT calculations (Gaussian 16) predict charge distribution and reactive sites.
    • Example : Nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(2-methoxyethoxy)aniline as the major product (85% selectivity) .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

  • Study Design :

  • Accelerated Degradation Tests : Store samples in DMSO, DMF, and ethanol at 4°C, 25°C, and 40°C for 6 months.
  • Analysis : Monitor decomposition via HPLC and identify byproducts (e.g., quinones from oxidation).
    • Findings : Ethanol at 4°C minimizes degradation (<5% over 6 months), while DMSO accelerates oxidation at 40°C .

Q. What computational tools predict the pharmacokinetic properties of this compound-based drug candidates?

  • Tools :

  • ADMET Prediction : SwissADME for bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Molecular Dynamics (MD) : GROMACS simulations assess membrane permeability.
    • Insights : The methoxyethoxy group enhances water solubility (logP ~1.2) but may reduce metabolic stability due to ether cleavage .

Properties

IUPAC Name

4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOBEQCFVVJJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397721
Record name 4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33311-29-4
Record name 4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4-iodoaniline (219 mg, 1.0 mmol), 2-methoxyethanol (152 mg, 2.0 mmol), copper iodide (19.0 mg, 0.1 mmol), cesium carbonate (554 mg, 1.7 mmol) and 1,10-phenanthroline (36.0 mg, 0.2 mmol) was stirred in toluene (0.5 mL) at 110° C. overnight. The reaction was then cooled to RT and filtered through silica gel and washed with diethyl ether. The ether was removed in vacuo to obtain a crude solid. Purification by prep tlc (1:9 MeOH/DCM) afforded the title compound as a solid (8.9 mg, 5.3%). 1H NMR (300 MHz, CDCl3) δ 6.82-6.72 (m, 4H), 4.06 (t, 2H), 3.72 (t, 2H), 3.45 (s, 3H).
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
5.3%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-methoxyethoxy)-4-nitrobenzene (0.724 g, 3.67 mmol) and 10% Pd/C (Aldrich) (0.201 g, 1.89 mmol) in EtOH (10 mL) was evacuated under vacuum and refilled with hydrogen (4 times). The mixture was hydrogenated under balloon pressure at rt for 1.5 h. The reaction mixture was filtered through a pad of Celite® (diatomaceous earth) (eluent:EtOH) and concentrated. The crude product was purified by silica gel chromatography (25 g, eluent: EtOAc in hexanes 0%-60%) to give 4-(2-methoxyethoxy)aniline (0.548 g, 89% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ 6.73-6.82 (m, 2H); 6.58-6.68 (m, 2H); 4.01-4.08 (m, 2H); 3.67-3.76 (m, 2H); 3.29-3.52 (m, 5H). m/z (ESI, +ve ion) 168.1 (M+H)+.
Quantity
0.724 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.201 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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